

Comparative NMR Analysis of 3-Methylglutaric Anhydride and Related Compounds

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Compound of Interest

Compound Name: **3-Methylglutaric anhydride**

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A detailed guide to the ^1H and ^{13}C NMR spectral features of **3-methylglutaric anhydride**, with a comparative analysis against glutaric anhydride and 3,3-dimethylglutaric anhydride. This guide provides researchers, scientists, and drug development professionals with key spectral data, experimental protocols, and a visual representation of structure-spectra correlations.

This report presents a comprehensive analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-methylglutaric anhydride**. For a thorough understanding and to provide a valuable comparative context, the spectral data of glutaric anhydride and 3,3-dimethylglutaric anhydride are also included. This information is crucial for the structural elucidation and quality control of these compounds in various research and development settings.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the ^1H and ^{13}C NMR chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for **3-methylglutaric anhydride** and its analogs. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: ^1H NMR Spectral Data

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-Methylglutaric Anhydride	-CH ₃	1.14	Doublet	6.3
-CH ₂ (diastereotopic)	2.42	Multiplet		
-CH ₂ (diastereotopic)	2.87	Multiplet		
-CH	2.33	Multiplet		
Glutaric Anhydride	-CH ₂ (C3)	2.09	Quintet	6.5
-CH ₂ (C2, C4)	2.76	Triplet	6.5	
3,3-Dimethylglutaric Anhydride	-CH ₃	1.15	Singlet	
-CH ₂	2.60	Singlet		

Table 2: ^{13}C NMR Spectral Data

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
3-Methylglutaric Anhydride	-CH ₃	21.5
C3		28.9
C2, C4		45.1
C1, C5 (C=O)		171.2
Glutaric Anhydride	C3	18.9
C2, C4		34.5
C1, C5 (C=O)		172.6
3,3-Dimethylglutaric Anhydride	-CH ₃	27.8
C3		33.1
C2, C4		48.9
C1, C5 (C=O)		170.5

Structure-Spectra Correlation

The relationship between the chemical structure of **3-methylglutaric anhydride** and its NMR signals is visualized in the following diagram. This illustrates the origin of the distinct signals observed in the ¹H and ¹³C NMR spectra due to the different chemical environments of the nuclei.

Caption: Correlation of ¹H and ¹³C NMR signals with the molecular structure of **3-Methylglutaric anhydride**.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for the compounds cited in this guide.

1. Sample Preparation

- Apparatus: 5 mm NMR tubes, volumetric flasks, analytical balance, Pasteur pipettes.

- Reagents: Deuterated chloroform (CDCl_3) with 0.03% (v/v) TMS, **3-methylglutaric anhydride**, glutaric anhydride, 3,3-dimethylglutaric anhydride.
- Procedure:
 - Accurately weigh approximately 10-20 mg of the solid anhydride sample and transfer it to a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
 - Ensure the height of the solution in the NMR tube is approximately 4-5 cm.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Software: Standard spectrometer control and data processing software (e.g., TopSpin, VnmrJ).
- ^1H NMR Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay (d1): 1.0 - 2.0 seconds.
 - Acquisition Time (aq): Approximately 3-4 seconds.
 - Spectral Width (sw): 10-12 ppm.
 - Temperature: 298 K.

- ^{13}C NMR Parameters:

- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096, due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2.0 seconds.
- Acquisition Time (aq): Approximately 1-2 seconds.
- Spectral Width (sw): 200-240 ppm.
- Temperature: 298 K.

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum manually.
- Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ^1H and ^{13}C spectra. For spectra where TMS is not present, the residual solvent peak of CDCl_3 can be used as a secondary reference ($\delta = 7.26$ ppm for ^1H and $\delta = 77.16$ ppm for ^{13}C).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of the different protons.
- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to elucidate the connectivity of the protons.
- Assign the peaks in both ^1H and ^{13}C NMR spectra to the corresponding atoms in the molecular structure.
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